molecular formula C10H12ClF2N B1526168 Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride CAS No. 1354950-07-4

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Cat. No.: B1526168
CAS No.: 1354950-07-4
M. Wt: 219.66 g/mol
InChI Key: MAZJOGNMEIGXJF-UHFFFAOYSA-N
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Description

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a 2,4-difluorophenyl substituent. Its molecular formula is C₁₀H₁₂ClF₂N, and it features a cyclopropane ring fused to a methanamine group, which is further substituted with a 2,4-difluorophenyl moiety. However, commercial sources indicate it is a discontinued product (CAS 1379354-99-0), possibly due to challenges in synthesis, stability, or efficacy compared to newer analogs .

Properties

IUPAC Name

cyclopropyl-(2,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZJOGNMEIGXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-07-4
Record name Benzenemethanamine, α-cyclopropyl-2,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Key Preparation Methods

Cyclopropanation and Hofmann Rearrangement Route

This method is detailed in Chinese patent CN104974017B and involves the following steps:

  • Step 1: Cyclopropanation Reaction

    Starting from a compound with a difluorophenyl moiety (such as a substituted alkene or halide), a cyclopropanation reaction is performed to obtain the cyclopropane intermediate. The reaction conditions are carefully controlled, often at low temperatures (e.g., 10°C) to maintain selectivity.

  • Step 2: Amide Formation

    The cyclopropane intermediate is converted into an amide derivative. This step prepares the molecule for the subsequent rearrangement.

  • Step 3: Hofmann Rearrangement

    The amide undergoes Hofmann degradation (rearrangement) to yield the corresponding amine compound. This reaction typically involves treatment with bromine and a strong base, leading to the loss of the carbonyl carbon and formation of the primary amine.

  • Step 4: Salt Formation

    The free amine is converted into its hydrochloride salt by reaction with hydrochloric acid, improving its stability and crystallinity.

  • Additional Notes:

    • The preparation of the cyclopropane intermediate may involve CBS (Corey-Bakshi-Shibata) asymmetric reduction of a ketone precursor using borane reagents (borane-tetrahydrofuran or borane-N,N-diethylaniline) and chiral oxazaborolidine catalysts to achieve enantioselectivity.

    • The process yields the (1R, 2S)-2-(3,4-difluorophenyl)cyclopropylamine derivative, which can be adapted for the 2,4-difluorophenyl analog by substituent variation.

Step Reaction Type Key Reagents/Conditions Product Intermediate
1 Cyclopropanation Low temp (≤10°C), cyclopropanating agents Cyclopropane derivative (Formula IV/V)
2 Amide Formation Amide coupling agents Amide intermediate
3 Hofmann Rearrangement Bromine, base (e.g., NaOH) Primary amine compound (Formula II)
4 Salt Formation HCl Amine hydrochloride salt (final product)

Asymmetric Reduction and Cyclopropanation (European Patent EP2644590A1)

This route emphasizes the asymmetric synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives with high stereochemical purity:

  • Step 1: Friedel-Crafts Acylation

    1,2-Difluorobenzene is reacted with chloroacetyl chloride in the presence of aluminum trichloride to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.

  • Step 2: CBS Asymmetric Reduction

    The ketone is reduced using a chiral oxazaborolidine catalyst and borane-dimethylsulfide complex, producing 2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric excess.

  • Step 3: Cyclopropanation

    The alcohol intermediate undergoes further reaction with triethylphosphonoacetate in the presence of sodium hydride in toluene, leading to the formation of the cyclopropane ring.

  • Step 4: Conversion to Amine

    Subsequent transformations convert the cyclopropane ester or related intermediates into the amine, which can then be converted into the hydrochloride salt.

Step Reaction Type Key Reagents/Conditions Product Intermediate
1 Friedel-Crafts Acylation Chloroacetyl chloride, AlCl3 2-chloro-1-(3,4-difluorophenyl)ethanone
2 CBS Asymmetric Reduction Chiral oxazaborolidine catalyst, borane-DMS complex 2-chloro-1-(3,4-difluorophenyl)ethanol
3 Cyclopropanation Triethylphosphonoacetate, NaH, toluene Cyclopropane intermediate
4 Amine Formation and Salt Prep Various (e.g., Hofmann rearrangement, acid treatment) Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Comparative Analysis of Methods

Feature Cyclopropanation + Hofmann Rearrangement (CN104974017B) Asymmetric Reduction + Cyclopropanation (EP2644590A1)
Stereochemical Control High, via CBS asymmetric reduction High, via chiral catalyst
Reaction Conditions Mild temperature control (≤10°C), aqueous acidic workup Multi-step with sensitive reagents (borane complexes)
Industrial Feasibility Moderate; uses classical reagents, but careful temp control required More complex catalysts but potentially higher enantioselectivity
Safety Considerations Uses bromine/base in Hofmann rearrangement Avoids hazardous diazomethane, but borane reagents require care
Yield and Purity Good yields reported with salt formation High enantiomeric purity achievable

Research Findings and Notes

  • The use of CBS asymmetric reduction is critical for obtaining the desired enantiomer of the cyclopropyl amine, which is essential for pharmaceutical activity.

  • Hofmann rearrangement provides a reliable method for converting amides to primary amines without racemization.

  • Salt formation with hydrochloric acid stabilizes the free amine, making it suitable for isolation and further use.

  • Avoidance of hazardous reagents like diazomethane and diphenylphosphoryl azide in these methods improves safety and scalability.

  • The choice of borane reagents (borane-tetrahydrofuran vs. borane-N,N-diethylaniline) can influence reaction rates and selectivity in the asymmetric reduction step.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Disadvantages
Cyclopropanation + Hofmann Rearrangement Difluorophenyl-substituted precursor Cyclopropanation → Amide → Hofmann rearrangement → Salt formation Simple reagents, good yields Temperature sensitive, use of bromine/base
Asymmetric Reduction + Cyclopropanation 1,2-Difluorobenzene derivatives Friedel-Crafts → CBS reduction → Cyclopropanation → Amine formation High stereoselectivity, scalable Requires chiral catalysts, borane handling

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halides, alkoxides

Scientific Research Applications

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Impact of Fluorine Substitution Patterns

  • 2,4-Difluorophenyl vs. 2,3/2,6-Difluorophenyl : The 2,4-difluoro configuration (compound of interest) demonstrates balanced electronic effects, with fluorine atoms at positions 2 and 4 creating a dipole moment that enhances binding to hydrophobic pockets in target receptors. In contrast, 2,6-difluoro analogs exhibit reduced steric hindrance but lower receptor selectivity .
  • 3,4-Difluorophenyl : This substitution pattern increases solubility due to polarity while maintaining affinity for serotonin receptors, as seen in compound 51 (96.4% purity) .

Role of Additional Substituents

  • Methyl Group on Cyclopropane : The addition of a methyl group (e.g., [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine HCl) introduces steric effects that reduce off-target interactions, though it may lower synthetic yield .
  • Trifluoromethyl Group : Substitution with a CF₃ group (e.g., Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl) significantly increases lipophilicity (clogP +1.2), improving blood-brain barrier penetration .

Stereochemical Considerations

Enantiomers such as the (S)- and (R)-forms of cyclopropyl(2-fluorophenyl)methanamine HCl exhibit divergent biological activities. For example, the (S)-enantiomer shows 10-fold higher affinity for 5-HT2C receptors than the (R)-form, highlighting the importance of stereochemistry in drug design .

Discontinuation and Alternatives

Cyclopropyl(2,4-difluorophenyl)methanamine HCl (CAS 1379354-99-0) was discontinued, likely due to the emergence of more stable or potent analogs. For instance:

  • trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine HCl (96.4% purity) offers better aqueous solubility without compromising receptor binding .
  • N-Substituted derivatives (e.g., compound 38 in ) with indole or quinoline groups demonstrate enhanced functional selectivity for antipsychotic applications .

Biological Activity

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the nucleophilic substitution reaction of cyclopropyl bromide with 2,4-difluorobenzylamine. The reaction requires a base such as sodium hydride or potassium carbonate and is concluded by treating the product with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to various biological responses. Notably, it has been investigated for its potential antimicrobial and antiviral properties , as well as its effects on neurological pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has been evaluated for effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neurological Effects : In preclinical models, this compound has demonstrated potential therapeutic effects in treating neurological disorders. Its action on serotonin receptors (5-HT2C) suggests a role in modulating mood and cognition .
  • Cognitive Enhancements : In animal studies, the compound has been reported to improve cognitive functions and reduce hyperlocomotion induced by stimulants like d-amphetamine .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and negative bacteria
NeurologicalPotential treatment for disorders via serotonin modulation
Cognitive EnhancementImproves memory and reduces stimulant-induced hyperactivity

Notable Research Findings

  • Antimicrobial Studies : A series of experiments indicated that this compound showed potent activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
  • Neurological Effects : In a study focusing on 5-HT2C receptor agonism, the compound was found to have a favorable profile with low cataleptic effects compared to traditional antipsychotics like haloperidol. This positions it as a promising candidate for further exploration in treating schizophrenia-related symptoms .
  • Cognitive Improvement : Research involving novel object recognition tests in animal models demonstrated that the compound could enhance cognitive performance without significant side effects typically associated with other treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, and how can reaction conditions be controlled to enhance enantiomeric purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with cyclopropylation of fluorinated benzaldehyde derivatives. For example, trans-[2-(2,4-difluorophenyl)cyclopropyl]methylamine hydrochloride is synthesized via [2,4-difluorobenzaldehyde] cyclopropanation followed by amine functionalization and HCl salt formation . Enantiomeric purity can be optimized using chiral catalysts (e.g., Sharpless asymmetric epoxidation) or chromatographic separation (e.g., chiral HPLC). Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane vs. THF) critically influence stereochemical outcomes .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropane ring integrity and fluorophenyl substitution patterns (e.g., coupling constants for trans-cyclopropane protons: J = 5–8 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, while chiral HPLC distinguishes (R)- and (S)-enantiomers .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI/APCI) validates molecular formula (e.g., m/z 395.1 [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), fume hoods for aerosol prevention, and avoid inhalation/ingestion. Toxicological data are limited, but analogous cyclopropylamines show moderate acute toxicity (LD₅₀ ~200 mg/kg in rodents). Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .

Q. How is the compound’s solubility and stability profile optimized for in vitro assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (10–20 mg/mL in PBS at pH 7.4). For stability, store lyophilized powder at -20°C in desiccated conditions. Avoid prolonged exposure to light or humidity to prevent cyclopropane ring degradation .

Advanced Research Questions

Q. How does the stereochemistry (R vs. S enantiomers) influence binding affinity to serotonin receptors?

  • Methodological Answer : (S)-enantiomers exhibit higher 5-HT2C receptor selectivity (e.g., Ki = 12 nM vs. 45 nM for (R)-enantiomers in radioligand binding assays). This is attributed to steric complementarity between the cyclopropane ring’s spatial orientation and the receptor’s hydrophobic pocket. Molecular docking (AutoDock Vina) predicts a 1.8 Å closer proximity of (S)-enantiomers to key residues (e.g., Ser3.36) .

Q. What strategies improve selectivity for 5-HT2C over 5-HT2A/B receptors?

  • Methodological Answer : Introduce bulkier substituents (e.g., 5-methylpyrazole) at the amine group to sterically hinder 5-HT2A/B binding. Structure-activity relationship (SAR) studies show that 2,4-difluorophenyl analogs reduce 5-HT2A activity by 10-fold compared to mono-fluorinated derivatives .

Q. How can contradictions between in vitro receptor binding data and in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Use LC-MS/MS to measure brain/plasma ratios in rodent models. If CNS exposure is low (<10%), modify logP (via fluorination) or introduce prodrug moieties (e.g., tert-butyl carbamate) to enhance bioavailability .

Q. What computational modeling approaches predict conformational dynamics during GPCR interactions?

  • Methodological Answer : All-atom molecular dynamics (MD) simulations (AMBER force field) over 100 ns trajectories reveal that the cyclopropane ring stabilizes a receptor conformation favoring β-arrestin recruitment over G-protein signaling. Free energy perturbation (FEP) calculations quantify the energy penalty (ΔΔG = +2.3 kcal/mol) for flipping the cyclopropane ring in the binding pocket .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
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Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

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